n-(3-(1h-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide
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Overview
Description
N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the brominated thiophene with appropriate amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring and thiophene ring can interact with various enzymes and receptors, modulating their activity . The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-Pyrazol-1-yl)propyl)-3-chlorothiophene-2-carboxamide: Similar structure with a chlorine atom instead of bromine.
N-(3-(1H-Pyrazol-1-yl)propyl)-3-iodothiophene-2-carboxamide: Similar structure with an iodine atom instead of bromine.
N-(3-(1H-Pyrazol-1-yl)propyl)-3-fluorothiophene-2-carboxamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets . The combination of the pyrazole and thiophene rings also provides a unique scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C11H12BrN3OS |
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Molecular Weight |
314.20 g/mol |
IUPAC Name |
3-bromo-N-(3-pyrazol-1-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-3-8-17-10(9)11(16)13-4-1-6-15-7-2-5-14-15/h2-3,5,7-8H,1,4,6H2,(H,13,16) |
InChI Key |
BUXICNVHRRORHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCNC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
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